molecular formula C16H22N2O6S2 B13399373 1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid

1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid

Cat. No.: B13399373
M. Wt: 402.5 g/mol
InChI Key: WILXYULVXUTJDF-UHFFFAOYSA-N
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Description

1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that includes cyclopropane rings, sulfonyl groups, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the desired cyclopropane derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-naphthol-4-sulfonic acid: Similar in having an amino and sulfonic acid group.

    Cyclopropanecarboxamide derivatives: Share the cyclopropane ring structure.

Properties

IUPAC Name

1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S.C7H8O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h2,6-7H,1,3-5,10H2,(H,11,12);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILXYULVXUTJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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